![molecular formula C4H9ClN4 B1408589 [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride CAS No. 1820619-62-2](/img/structure/B1408589.png)

[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride

Vue d'ensemble

Description

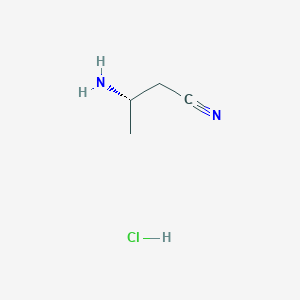

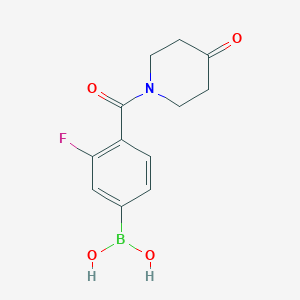

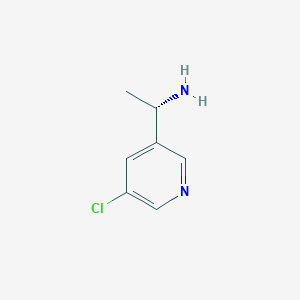

“[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is a common motif in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has been achieved through various methods. One common approach is the “Click” chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” can be represented by the linear formula C6H12N4 . The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The 1,2,3-triazole ring is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . This allows for a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions to target these triazole conjugated structural motifs as a common pharmacological target .Applications De Recherche Scientifique

Antimicrobial Applications

Triazole derivatives have been widely recognized for their antimicrobial properties. The triazole ring can interact with enzymes and receptors, leading to broad-spectrum biological activities . Specifically, “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” could be explored for its potential use in developing new antimicrobial agents that target resistant strains of bacteria and fungi. This could be particularly useful in the pharmaceutical industry for creating drugs that combat infections where traditional antibiotics have failed.

Anticancer Research

The unique structure of triazoles allows them to form non-covalent bonds with various biological targets, which is beneficial in anticancer research . Derivatives of 1,2,3-triazoles, including “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride,” can be investigated for their ability to inhibit cancer cell growth and proliferation. They may serve as scaffolds for the development of novel anticancer drugs, offering a new avenue for therapeutic intervention.

Antiviral Drug Development

Triazoles have shown promise in antiviral drug development due to their ability to interfere with viral replication . Research into “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” could focus on its application as a broad-spectrum antiviral agent, potentially leading to treatments for diseases such as hepatitis and HIV.

Agrochemical Design

The triazole ring is a common motif in agrochemicals due to its stability and biological activity . “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” could be utilized in the design of new herbicides, pesticides, or plant growth regulators. Its application in this field could lead to more effective and environmentally friendly agrochemical products.

Material Chemistry

In material chemistry, triazole derivatives are valued for their ability to enhance the properties of materials . “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” might be used to improve the thermal stability, mechanical strength, or chemical resistance of polymers and composites, contributing to the development of advanced materials for various industrial applications.

Supramolecular Chemistry

Due to their aromatic character and hydrogen bonding ability, triazoles are important in supramolecular chemistry . Research into “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” could explore its use in the construction of molecular assemblies and networks, which are fundamental in the development of molecular machines and sensors.

Drug Discovery and Design

The triazole core is structurally similar to the amide bond, making it a valuable scaffold in drug discovery . “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” could be investigated for its potential as a building block in the synthesis of new drugs, particularly those that mimic natural biomolecules.

Fluorescent Imaging

Triazole derivatives can be functionalized to act as fluorescent probes . The compound could be modified to create imaging agents that help visualize biological processes, aiding in the diagnosis and study of diseases.

Orientations Futures

The future directions for “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Their inhibitory potential against certain enzymes suggests they could be developed as potential antimicrobial agents .

Propriétés

IUPAC Name |

2-(2H-triazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2,5H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBIPNQLSZAQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)